1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-20(19-11-12-21-22(15-19)30-14-13-29-21)16-25-24(28)26-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,23,27H,13-14,16H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFILPELSHAQXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H26N2O4
- Molecular Weight : 398.46 g/mol
Structural Features
The compound features a benzhydryl group, a urea moiety, and a dihydrobenzo[b][1,4]dioxin derivative, which contribute to its biological activity. The presence of the hydroxyethyl group enhances its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4 |
| Molecular Weight | 398.46 g/mol |
| CAS Number | Not available |
Anticancer Activity
Research has indicated that derivatives of urea and benzothiazole exhibit significant anticancer properties. For example, compounds structurally related to this compound have shown activity against various cancer cell lines. In vitro studies demonstrated that certain urea derivatives inhibit cell proliferation in human breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
Urea derivatives are known for their broad-spectrum antimicrobial activities. In particular, compounds similar to this compound have been evaluated for their efficacy against bacteria and fungi. For instance, studies reported that urea-based compounds demonstrated minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various microbial strains .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The compound may inhibit key enzymes or receptors that are crucial for tumor growth or microbial survival.
Case Study 1: Anticancer Efficacy
A study conducted on a series of urea derivatives revealed that modifications at the benzhydryl position significantly enhanced anticancer potency. The synthesized compounds were tested against several cancer cell lines, showing IC50 values ranging from 0.004 μM to 10 μM depending on the structural modifications .
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of urea derivatives similar to this compound, researchers found that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the hydroxyethyl group in enhancing solubility and bioactivity .
Scientific Research Applications
Research has indicated that 1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea exhibits various biological activities:
- Anticancer Activity : Studies have shown that similar compounds with benzhydryl and urea moieties can inhibit cancer cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
- Antimicrobial Properties : Compounds derived from benzhydryl structures have been evaluated for their antimicrobial effects against various bacterial strains. These studies typically involve in vitro assays to determine the minimum inhibitory concentration (MIC) against pathogens.
Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that derivatives of benzhydryl urea exhibited significant cytotoxic effects on various cancer cell lines. The research highlighted the importance of structural modifications in enhancing anticancer potency. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity with MIC values comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea with structurally or functionally related compounds, focusing on synthesis, substituent effects, and biological relevance.
Structural Analogues with Dihydrodioxin Moieties
Substituent and Functional Group Analysis
- Urea vs.
- Benzhydryl vs. Aryl Groups : The benzhydryl moiety offers steric bulk and lipophilicity compared to simpler aryl groups (e.g., methoxybenzyl in ), which may improve membrane permeability but reduce solubility.
- Hydroxyethyl vs. Aminoethyl/Chloromethyl: The hydroxyethyl chain in the target compound could confer better solubility than chloromethyl derivatives (e.g., ) but less basicity than aminoethyl analogs (e.g., ).
Drug-Likeness and Bioactivity
- DDFDI () and compound 8h () underwent drug-likeness or ADMET predictions, highlighting the importance of the dihydrodioxin scaffold in balancing LogP and solubility.
- The hydroxyethyl-urea motif in the target compound may improve metabolic stability compared to ester- or amine-containing analogs.
Structural Similarity Scores
Per , the closest analogs (similarity scores 0.93–0.98) retain the dihydrodioxin core but lack critical features like the urea or benzhydryl groups. For example:
Q & A
Q. What validation protocols ensure reproducibility in cross-laboratory pharmacological evaluations?
- Methodological Answer : Adopt standardized assay protocols (e.g., CLSI guidelines) with positive/negative controls. Use inter-laboratory ring tests to evaluate variability in IC values. Share raw data via platforms like Zenodo to enable meta-analyses. Training programs like Chemical Biology Methods & Experimental Design courses ensure methodological consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
